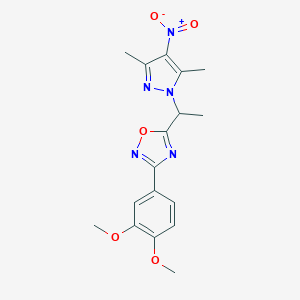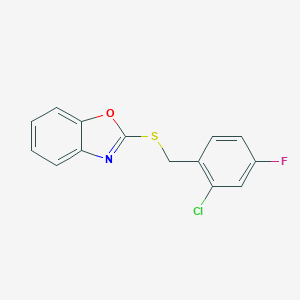
1,3-Benzoxazol-2-yl 2-chloro-4-fluorobenzyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzoxazol-2-yl 2-chloro-4-fluorobenzyl sulfide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1,3-Benzoxazol-2-yl 2-chloro-4-fluorobenzyl sulfide is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of enzymes involved in the biosynthesis of essential cellular components, leading to the death of bacterial, fungal, and viral cells.
Biochemical and Physiological Effects:
Studies have shown that 1,3-Benzoxazol-2-yl 2-chloro-4-fluorobenzyl sulfide can affect various biochemical and physiological processes in the body. It has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and promote wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,3-Benzoxazol-2-yl 2-chloro-4-fluorobenzyl sulfide in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful for studying the effects of antimicrobial agents on various microorganisms. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.
Orientations Futures
There are many future directions for the study of 1,3-Benzoxazol-2-yl 2-chloro-4-fluorobenzyl sulfide. One possible direction is the development of new drugs based on the compound's antibacterial, antifungal, and antiviral properties. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on various biochemical and physiological processes. Finally, studies are needed to determine the safety and efficacy of the compound in humans, which will be critical for its potential use in the treatment of various diseases.
In conclusion, 1,3-Benzoxazol-2-yl 2-chloro-4-fluorobenzyl sulfide is a promising compound that has many potential applications in various fields. Its broad-spectrum antimicrobial activity, anti-inflammatory and antioxidant effects, and potential for the development of new drugs make it an exciting area of research. However, further studies are needed to fully understand its mechanism of action, effects on biochemical and physiological processes, and safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 1,3-Benzoxazol-2-yl 2-chloro-4-fluorobenzyl sulfide involves the reaction between 2-chloro-4-fluorobenzyl chloride and 2-aminophenol followed by the addition of thionyl chloride. The resulting product is then purified through a series of chromatography steps to obtain the pure compound.
Applications De Recherche Scientifique
1,3-Benzoxazol-2-yl 2-chloro-4-fluorobenzyl sulfide has been extensively studied for its potential applications in various fields. It has been found to possess antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant effects, which can be beneficial in the treatment of various diseases.
Propriétés
Formule moléculaire |
C14H9ClFNOS |
|---|---|
Poids moléculaire |
293.7 g/mol |
Nom IUPAC |
2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C14H9ClFNOS/c15-11-7-10(16)6-5-9(11)8-19-14-17-12-3-1-2-4-13(12)18-14/h1-7H,8H2 |
Clé InChI |
BGQLLWAVBHMEBO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=C(C=C(C=C3)F)Cl |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)SCC3=C(C=C(C=C3)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-acetyl-2-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B283841.png)
![9-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B283842.png)
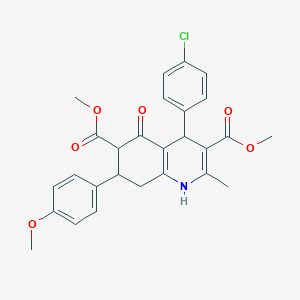

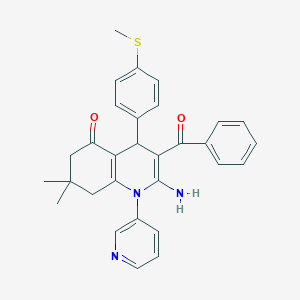

![N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-pyridinecarboxamide](/img/structure/B283851.png)
![N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzamide](/img/structure/B283852.png)
![N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide](/img/structure/B283855.png)
![Methyl 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283857.png)
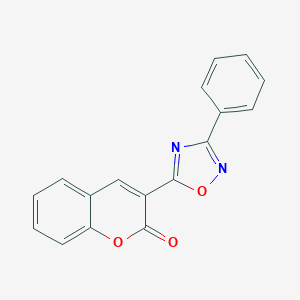
![Methyl 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283861.png)
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283863.png)
